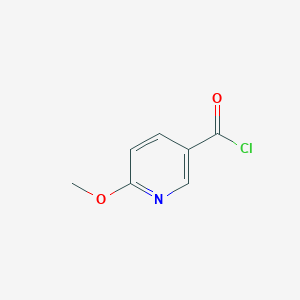

6-Methoxypyridine-3-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for 6-Methoxypyridine-3-carbonyl chloride were not found, similar compounds like pinacol boronic esters are synthesized using catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

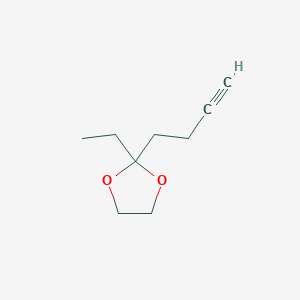

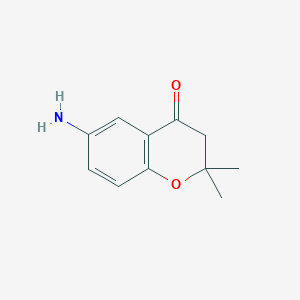

The molecular structure of 6-Methoxypyridine-3-carbonyl chloride consists of a carbonyl group (C=O) and a chloride atom attached to the third carbon of a pyridine ring, with a methoxy group (OCH3) attached to the sixth carbon .Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxypyridine-3-carbonyl chloride were not found, similar compounds like pinacol boronic esters are used in anti-Markovnikov hydromethylation of alkenes . This reaction involves a radical approach and is a valuable transformation in organic synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

6-Methoxypyridine-3-carbonyl chloride is a versatile intermediate in organic synthesis. It has been used in the synthesis of various methoxypyridine derivatives, which are valuable in medicinal chemistry and material science. For instance, a series of 2-methoxypyridine-3-carbonitriles bearing aryl substituents were synthesized, showcasing the utility of methoxypyridine derivatives in producing compounds with potential cytotoxic activities against cancer cell lines (Al‐Refai et al., 2019) Molecules.

Catalysis and Polymerization

Methoxypyridines, including derivatives of 6-methoxypyridine-3-carbonyl chloride, have been explored as catalysts or components in catalytic systems for polymerization reactions. The catalytic carbonylative polymerizations of heterocycles to synthesize polyesters and amphiphilic poly(amide-block-ester)s demonstrate the application of methoxypyridines in creating advanced polymeric materials (Liu & Jia, 2004) Journal of the American Chemical Society.

Natural Product Synthesis

Methoxypyridines serve as key intermediates or reagents in the synthesis of complex natural products. For example, they have been used in the total synthesis of Lycopodium alkaloids, where a methoxypyridine was utilized as a masked pyridone to efficiently construct the core structure of the alkaloids, demonstrating the role of methoxypyridine derivatives in complex molecule synthesis (Bisai & Sarpong, 2010) Organic letters.

Material Science and Catalysis

In material science, methoxypyridine derivatives have been studied for their role in catalysis, particularly in reactions involving carbon dioxide. Research has shown that complexes involving methoxypyridines can catalyze the coupling of carbon dioxide and epoxides to produce valuable polycarbonates and cyclic carbonates, highlighting the environmental and industrial significance of these compounds (Darensbourg et al., 2003) Inorganic chemistry.

Eigenschaften

IUPAC Name |

6-methoxypyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGABUQRWWPAIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591374 |

Source

|

| Record name | 6-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxypyridine-3-carbonyl chloride | |

CAS RN |

193538-78-2 |

Source

|

| Record name | 6-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)